molecular formula C8H4BrFIN B12863199 2-Bromo-3-fluoro-4-iodophenylacetonitrile

2-Bromo-3-fluoro-4-iodophenylacetonitrile

Cat. No.: B12863199
M. Wt: 339.93 g/mol
InChI Key: IAMHVRJYQYLEJA-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-iodophenylacetonitrile is an organic compound with the molecular formula C8H3BrFIN It is a halogenated derivative of phenylacetonitrile, featuring bromine, fluorine, and iodine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-4-iodophenylacetonitrile typically involves multi-step organic reactions. One common method is the halogenation of phenylacetonitrile derivatives. The process may include:

    Bromination: Introduction of a bromine atom to the phenylacetonitrile.

    Fluorination: Introduction of a fluorine atom, often using reagents like Selectfluor.

    Iodination: Introduction of an iodine atom, which can be achieved using iodine monochloride (ICl) or other iodine sources.

Each step requires specific reaction conditions, such as temperature control, solvents, and catalysts, to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-4-iodophenylacetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Electrophilic Substitution: Reagents like bromine (Br2) or iodine monochloride (ICl) in non-polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield phenylacetonitrile derivatives with different substituents, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-fluoro-4-iodophenylacetonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-iodophenylacetonitrile depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups or participate in bond formation. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions. The exact pathways and targets would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorophenylacetonitrile
  • 3-Bromo-4-fluorophenylacetonitrile
  • 2-Iodo-3-fluorophenylacetonitrile

Comparison

2-Bromo-3-fluoro-4-iodophenylacetonitrile is unique due to the presence of three different halogen atoms on the benzene ring. This combination of substituents can influence its reactivity, physical properties, and potential applications. Compared to similar compounds with fewer or different halogen atoms, it may offer distinct advantages in specific chemical reactions or biological interactions.

Properties

Molecular Formula

C8H4BrFIN

Molecular Weight

339.93 g/mol

IUPAC Name

2-(2-bromo-3-fluoro-4-iodophenyl)acetonitrile

InChI

InChI=1S/C8H4BrFIN/c9-7-5(3-4-12)1-2-6(11)8(7)10/h1-2H,3H2

InChI Key

IAMHVRJYQYLEJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CC#N)Br)F)I

Origin of Product

United States

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